
4-Acetyl-7-methyl-5-oxooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-7-methyl-5-oxooctanoic acid is an organic compound with a complex structure that includes both ketone and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-7-methyl-5-oxooctanoic acid typically involves multi-step organic reactions. One common method is the Claisen condensation, where esters react with ketones in the presence of a strong base to form β-keto esters. This intermediate can then be hydrolyzed and decarboxylated to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-7-methyl-5-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The α-hydrogen atoms adjacent to the ketone group can be substituted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-Acetyl-7-methyl-5-oxooctanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-7-methyl-5-oxooctanoic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyloctanoic acid: Similar in structure but lacks the ketone group.
Octanoic acid: A simpler carboxylic acid without the ketone and acetyl groups.
Uniqueness
4-Acetyl-7-methyl-5-oxooctanoic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
90208-47-2 |
---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-acetyl-7-methyl-5-oxooctanoic acid |
InChI |
InChI=1S/C11H18O4/c1-7(2)6-10(13)9(8(3)12)4-5-11(14)15/h7,9H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
FEJCRCSCUKLGAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(CCC(=O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.